N-(5-chloro-2,4-dimethoxyphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide
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Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, methoxy groups, and a pyrimidoindole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the pyrimidoindole core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrimidoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the chloro and methoxy groups on the phenyl ring, followed by the attachment of the sulfanylacetamide moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and controlled reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, resulting in the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chloro or methoxy groups, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic systems.
Material Science:
Biology:
Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Interactions: Research into its interactions with proteins could provide insights into its biological activity.
Medicine:
Drug Development:
Diagnostics: Use in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Manufacturing: Applications in the synthesis of other complex organic molecules.
Pharmaceuticals: Use as an intermediate in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
N-(5-chloro-2,4-dimethoxyphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide: shares structural similarities with other pyrimidoindole derivatives, which may also exhibit biological activity.
Bis(2-ethylhexyl) terephthalate: Another compound with a complex structure, used as a plasticizer.
Uniqueness:
- The presence of both the pyrimidoindole core and the sulfanylacetamide moiety makes this compound unique compared to other similar compounds. This unique structure could confer specific biological or chemical properties that are not observed in other compounds.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4S/c1-28-11-4-5-14-12(6-11)19-20(26-14)21(24-10-23-19)31-9-18(27)25-15-7-13(22)16(29-2)8-17(15)30-3/h4-8,10,26H,9H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYNNAWEYBEKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC(=C(C=C4OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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